molecular formula C18H19ClN2O B2430144 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2320472-15-7

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2430144
CAS No.: 2320472-15-7
M. Wt: 314.81
InChI Key: QQKVNUPRKXOEJU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a cyclopropylpyridinyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding imine.

    Cyclopropylpyridinyl Intermediate: The imine is then reacted with 6-cyclopropylpyridine under suitable conditions to form the cyclopropylpyridinyl intermediate.

    Amidation Reaction: The final step involves the amidation of the cyclopropylpyridinyl intermediate with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)butanamide
  • 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)pentanamide
  • 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)hexanamide

Uniqueness

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-3-1-2-13(10-16)5-9-18(22)21-12-14-4-8-17(20-11-14)15-6-7-15/h1-4,8,10-11,15H,5-7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKVNUPRKXOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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